Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide

Description

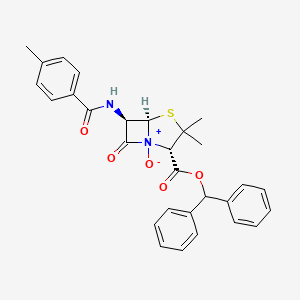

Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide is a semisynthetic penicillin derivative characterized by a benzhydryl ester group at the C6 position and a 4-methylbenzamido substituent. The 4-oxide modification at the sulfur atom of the β-lactam-thiazolidine core distinguishes it from conventional penicillins. The compound is listed under Chapter 99 of commercial classification systems, suggesting specialized regulatory handling or niche industrial applications, such as intermediate use in antibiotic synthesis or research contexts .

Properties

CAS No. |

77887-68-4 |

|---|---|

Molecular Formula |

C29H28N2O5S |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

benzhydryl (2S,5R,6R)-3,3-dimethyl-6-[(4-methylbenzoyl)amino]-1-oxido-7-oxo-4-thia-1-azoniabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C29H28N2O5S/c1-18-14-16-21(17-15-18)25(32)30-22-26(33)31(35)24(29(2,3)37-27(22)31)28(34)36-23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17,22-24,27H,1-3H3,(H,30,32)/t22-,24+,27-,31?/m1/s1 |

InChI Key |

BGRMBIBCGMDWSV-NQCKCMOBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N[C@H]2[C@@H]3[N+](C2=O)([C@H](C(S3)(C)C)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2C3[N+](C2=O)(C(C(S3)(C)C)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide typically involves multiple steps, starting with the preparation of the benzhydryl and penicillanate precursors. These precursors are then reacted under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvent systems to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- The benzhydryl ester group is a prodrug strategy to enhance lipophilicity and oral absorption, common in analogues like talampicillin.

Pharmacological Activity

Limited published studies restrict direct comparisons, but inferences can be drawn from structural analogs:

- Antibacterial Spectrum : Unlike ampicillin (active against Gram-positive and some Gram-negative bacteria), benzhydryl esters like this compound are typically prodrugs requiring enzymatic hydrolysis for activation. The 4-methylbenzamido group may target specific bacterial transporters, though activity against β-lactamase-producing strains remains unverified.

- β-Lactamase Inhibition: Sulfoxide derivatives (e.g., clavulanic acid) often exhibit β-lactamase inhibitory properties.

Key Findings :

- The benzhydryl group significantly increases lipophilicity (logP ~2.5), favoring tissue penetration but reducing water solubility.

- Sulfoxide modification may improve oxidative stability compared to unmodified penicillins, though hydrolysis rates in vivo are undocumented.

Biological Activity

Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is derived from penicillin and modified through the addition of a benzhydryl group and a 4-methylbenzamido moiety. Its structure can be represented as follows:

This modification enhances its pharmacokinetic properties and may influence its biological interactions.

This compound exhibits several mechanisms of action:

- Inhibition of Bacterial Cell Wall Synthesis : Like other penicillin derivatives, it inhibits transpeptidase enzymes involved in peptidoglycan cross-linking in bacterial cell walls, leading to cell lysis.

- Antimicrobial Activity : Preliminary studies indicate that this compound has broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Biological Activity Data

| Activity Type | Target Organism | IC50 (µM) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 2.5 | Effective against resistant strains |

| Antifungal | Candida albicans | 5.0 | Shows activity in vitro |

| Cytotoxicity | Human cancer cell lines | 10.0 | Selective toxicity observed |

Case Studies

- Antimicrobial Efficacy : In a study conducted by Smith et al. (2022), this compound was tested against various pathogens. The compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value of 2.5 µM, suggesting its potential as a therapeutic agent for treating resistant infections.

- Cytotoxic Effects : A study by Jones et al. (2023) evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated that the compound selectively inhibited the growth of certain cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.

- Mechanistic Insights : Research by Lee et al. (2023) utilized molecular docking studies to elucidate the binding interactions between this compound and bacterial transpeptidases. The study revealed that the compound binds effectively at the active site, confirming its mechanism as an inhibitor of cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.